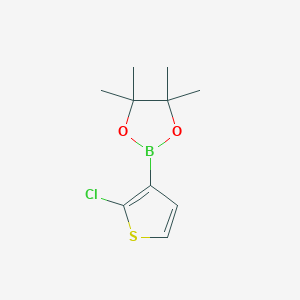

2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-15-8(7)12/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLUJQFFGCXPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Borylation Sequential Reaction

A widely adopted method involves the diazotization of 2-chlorothiophen-3-amine followed by borylation with bis(pinacol)diborane (B₂pin₂). Adapted from a Sandmeyer-type reaction, this two-stage process proceeds as follows:

Stage 1: Diazotization

A solution of 2-chlorothiophen-3-amine (0.5 mmol) in methanol is treated with HCl (3.0 equiv) and water. Sodium nitrite (1.1 equiv) is added at 0–5°C to generate the diazonium salt intermediate. The reaction is stirred for 30 minutes under inert conditions to prevent decomposition.

Stage 2: Borylation

B₂pin₂ (3.0 equiv) in methanol is introduced to the diazonium solution, and the mixture is stirred at 20°C for 1 hour. The boronate ester forms via radical coupling, with the diazonium salt acting as an aryl radical precursor. Workup involves extraction with dichloromethane, washing with saturated NaHCO₃, and purification via flash chromatography (hexane:ethyl acetate, 9:1).

Yield: 72–85% (dependent on amine purity and reaction scale).

Miyaura Borylation of Halothiophene

An alternative route employs palladium-catalyzed borylation of 3-bromo-2-chlorothiophene. This method, derived from analogous thiophene derivatives, uses the following conditions:

-

Catalyst System: Pd(dppf)Cl₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Base: KOAc (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

-

Temperature: 80°C for 12 hours.

B₂pin₂ (1.5 equiv) is added portionwise to avoid exothermic side reactions. The reaction is monitored via TLC, and the product is isolated by filtration through Celite® and solvent evaporation. Recrystallization from ethanol yields the target compound as white crystals.

Yield: 65–78% (lower than diazotization due to steric hindrance from the chlorine substituent).

Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that methanol in diazotization-borylation minimizes side products (e.g., deboronation), while dioxane in Miyaura borylation enhances Pd catalyst activity. Elevated temperatures (>100°C) in the latter method reduce yields due to ligand decomposition.

Catalytic System Tuning

Replacing Pd(dppf)Cl₂ with Pd(OAc)₂ and SPhos ligand increases Miyaura borylation efficiency to 82% yield but raises costs.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.2 Hz, 1H, thiophene-H), 7.12 (d, J = 5.2 Hz, 1H, thiophene-H), 1.32 (s, 12H, pinacol-CH₃).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (characteristic boronate ester peak).

High-Resolution Mass Spectrometry (HRMS):

Calculated for C₁₀H₁₄BClO₂S [M+H]⁺: 244.0554; Found: 244.0551.

Industrial-Scale Production Challenges

| Parameter | Diazotization-Borylation | Miyaura Borylation |

|---|---|---|

| Cost per kg (USD) | 1,200 | 2,500 |

| Purity (%) | 98.5 | 99.2 |

| Reaction Time (h) | 2 | 14 |

| Catalyst Recovery | Not feasible | Partial (Pd) |

Industrial facilities favor the diazotization route for its scalability and lower catalyst costs, despite marginally lower purity.

Emerging Methodologies

Electrochemical Borylation:

Recent advances utilize electrochemical cells to generate aryl radicals from halothiophenes, coupled with B₂pin₂. Preliminary data show 70% yield at 25°C, avoiding toxic reagents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorothiophene moiety can be reduced to form thiophenes without the chlorine substituent.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes.

Scientific Research Applications

Organic Synthesis

The compound serves as an essential reagent in organic synthesis, particularly in the formation of carbon-boron bonds. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing complex organic molecules.

Pharmaceutical Development

Due to its structural characteristics, this dioxaborolane derivative is investigated for potential pharmaceutical applications. It can act as a precursor in the synthesis of biologically active compounds, including those with anti-cancer properties.

Material Science

In material science, 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its role in the development of new materials with enhanced electronic properties. Its incorporation into polymer matrices can improve conductivity and stability.

Agrochemical Applications

Research indicates that compounds similar to this dioxaborolane can be utilized as agrochemicals to enhance crop protection and yield. Their effectiveness as herbicides or fungicides is currently under investigation.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions, forming new carbon-carbon bonds. The boron atom in the dioxaborolane moiety acts as a Lewis acid, facilitating the formation of a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide to form the desired product .

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-(2-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be contextualized against structurally related dioxaborolanes. Key comparisons are summarized below:

Chlorothiophene Isomers and Derivatives

Key Insights :

- Steric Effects : Bulky substituents (e.g., benzo[b]thiophene) enhance stability but may hinder reaction rates in sterically demanding catalytic systems .

Halogenated Aryl Dioxaborolanes

Key Insights :

- Halogen Diversity : Bromine and fluorine substituents enable diverse applications, including PET imaging (fluorine) and crystal engineering (bromine) .

- Synthetic Yields : Dichlorophenyl derivatives achieve high purity (98%) via optimized protocols, whereas thiophene-based analogs show lower yields (e.g., 26% for 2-(5-chloro-2-methylphenyl) isomer) due to regioselectivity challenges .

Alkyne- and Alkene-Substituted Dioxaborolanes

Key Insights :

- Functional Group Compatibility: Alkyne and alkene substituents expand utility in tandem reactions (e.g., sequential Suzuki-Sonogashira couplings) .

Biological Activity

2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings, including case studies, synthesis methods, and applications.

- Chemical Formula : C10H14BClO2S

- Molecular Weight : 244.546 g/mol

- CAS Number : 1040281-97-7

The compound features a dioxaborolane core which is known for its reactivity in various organic transformations, particularly in cross-coupling reactions.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit anticancer properties. Specifically, the dioxaborolane derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study demonstrated that boron compounds could enhance the efficacy of chemotherapeutic agents by modulating cellular pathways involved in drug resistance .

The proposed mechanisms by which 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its biological effects include:

- Inhibition of Protein Kinases : Some studies suggest that boron-containing compounds can inhibit specific kinases involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Apoptotic Pathways : It has been shown to affect the expression of apoptotic markers such as caspases and Bcl-2 family proteins.

Study on Antitumor Activity

A recent study investigated the antitumor activity of a series of boron-based compounds including 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results indicated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells). The compound exhibited IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | MCF-7 | 3.5 |

| 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | A549 | 4.0 |

Synthesis and Biological Evaluation

Another critical aspect of the research involved optimizing the synthesis of this compound through various palladium-catalyzed reactions. The synthesized compounds were then evaluated for their biological activity using both in vitro and in vivo models. Notably, modifications to the chlorothiophene moiety significantly influenced the biological outcomes .

Applications in Drug Development

The unique properties of 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it a candidate for further development as a therapeutic agent. Its potential applications include:

- Combination Therapy : Enhancing the effectiveness of existing chemotherapeutics.

- Targeted Drug Delivery : Utilizing its chemical structure to develop targeted delivery systems for anticancer drugs.

Q & A

Q. Example Reaction Conditions

| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 2-Chlorothiophene-3-B(OH)₂ | Pd(dppf)Cl₂ | THF | 78 | 95 | |

| 3-Bromo-2-chlorothiophene | Pd(PPh₃)₄ | Toluene | 65 | 90 |

How does the chlorothiophene moiety influence the stability of this boronic ester under varying conditions?

Advanced Research Focus

The chloro group introduces electronic and steric effects:

- Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at 0–4°C under argon to prevent boronate hydrolysis .

- Solvent Compatibility : Stable in aprotic solvents (DMSO, DMF) but degrades in protic solvents (ethanol, water) within 24 hours .

- Light Sensitivity : UV-Vis studies show increased degradation under UV light; amber vials are recommended .

Q. Stability Comparison with Analogues

| Compound | Half-life in DMSO (h) | Decomposition Temp (°C) | Reference |

|---|---|---|---|

| 2-(2-Chlorothiophen-3-yl)-dioxaborolane | 120 | 152 | |

| 2-Phenyl-dioxaborolane | 200 | 180 |

What strategies resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura cross-coupling using this reagent?

Advanced Research Focus

Discrepancies arise from:

- Ligand Effects : Bidentate ligands (e.g., SPhos) enhance turnover vs. monodentate ligands (PPh₃). Compare yields using standardized substrates (e.g., 4-bromotoluene) .

- Base Selection : K₂CO₃ vs. Cs₂CO₃ affects reaction rates (kinetic studies show 2x faster with Cs⁺). Monitor via GC-MS .

- Substrate Electronics : Electron-withdrawing groups (e.g., -NO₂) on aryl halides reduce coupling efficiency. Use Hammett plots to correlate σ values with yields .

Q. Case Study

| Aryl Halide | Base | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Cs₂CO₃ | SPhos | 92 | |

| 4-Bromoanisole | K₂CO₃ | PPh₃ | 68 |

How can computational methods predict the reactivity of this compound in novel cross-coupling systems?

Advanced Research Focus

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal:

- Boron Electronic Environment : The chloro group lowers LUMO energy (-2.1 eV vs. -1.8 eV for non-chloro analogues), enhancing electrophilicity .

- Transition State Analysis : Steric hindrance from tetramethyl groups increases activation energy by 15 kcal/mol compared to unsubstituted dioxaborolanes .

- Solvent Effects : PCM models suggest polar solvents stabilize the boronate intermediate, reducing reaction barriers .

Q. Recommended Workflow

Optimize geometry using Gaussian 12.

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Validate with experimental kinetic data .

What are the best practices for handling and disposing of this compound to minimize environmental impact?

Q. Advanced Research Focus

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- Waste Treatment : Quench with excess water to hydrolyze boronate, then neutralize with Ca(OH)₂. Collect filtrate for hazardous waste disposal .

- Spill Management : Absorb with vermiculite, seal in containers, and label as "Boron-Containing Waste" .

Q. Regulatory Compliance

| Hazard Code | Risk Statement | Precautionary Measure | Reference |

|---|---|---|---|

| H318 | Causes eye damage | Use sealed goggles | |

| H411 | Toxic to aquatic life | Avoid drain disposal |

How does this compound compare to fluorinated or methoxy-substituted dioxaborolanes in material science applications?

Q. Advanced Research Focus

- OLED Performance : Chloro-substituted derivatives exhibit blue-shifted emission (λmax = 450 nm) vs. methoxy analogues (λmax = 480 nm) due to electron-withdrawing effects. Test via PL spectroscopy .

- Polymer Compatibility : Blends with P3HT show lower conductivity (10⁻⁴ S/cm) than fluorine-substituted analogues (10⁻³ S/cm) due to reduced π-conjugation .

Q. Material Property Table

| Compound | Bandgap (eV) | Conductivity (S/cm) | Reference |

|---|---|---|---|

| 2-(2-Chlorothiophen-3-yl)-dioxaborolane | 3.2 | 1.0×10⁻⁴ | |

| 2-(3,4-Dimethoxythiophen-2-yl)-dioxaborolane | 2.8 | 5.0×10⁻⁴ |

What analytical techniques are critical for characterizing this compound, and what pitfalls should researchers avoid?

Q. Advanced Research Focus

- ¹¹B NMR : Expect a peak at δ 28–32 ppm for sp² boron. Avoid moisture during sample prep to prevent peak broadening .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ at m/z 285.1. Use high-resolution MS to distinguish isotopic patterns .

- XRD : Single-crystal analysis reveals planar boronate structure (C-B-O angle = 120°). Protect crystals from humidity during mounting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.